

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: B1265779

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of **Ethyl 2-methoxy-5-sulfamoylbenzoate**. It also includes a detailed experimental protocol for its synthesis and standard methods for physical characterization.

Physicochemical Data

Ethyl 2-methoxy-5-sulfamoylbenzoate is a white to off-white solid chemical compound.^[1] It is primarily recognized as a key intermediate in the synthesis of the antipsychotic drug Sulpiride.^{[1][2]}

The key physical properties are summarized in the table below for quick reference.

Property	Value	Conditions
Melting Point	148 - 151 °C	Not specified
Boiling Point	446.5 °C	at 760 mmHg
Predicted Boiling Point	446.5 ± 55.0 °C	Not specified
Density	1.317 g/cm ³	Not specified
Flash Point	223.8 °C	Not specified

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

2.1. Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

A common method for the synthesis of **Ethyl 2-methoxy-5-sulfamoylbenzoate** involves the reaction of 2-methoxy-5-chlorobenzoic acid ethyl ester with sodium aminosulfonate.[\[1\]](#)[\[2\]](#)

Materials:

- 2-methoxy-5-chlorobenzoic acid ethyl ester
- Sodium aminosulfonate
- Cuprous bromide (catalyst)[\[1\]](#)[\[2\]](#)
- Tetrahydrofuran (solvent)[\[1\]](#)[\[2\]](#)
- Activated carbon[\[1\]](#)[\[2\]](#)
- Reaction flask (e.g., 1000ml) with reflux apparatus[\[2\]](#)
- Heating and stirring equipment
- Filtration apparatus
- Rotary evaporator

Procedure:

- To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 0.25 mol of 2-methoxy-5-chlorobenzoate.[2]
- Add 1.8g (0.0125mol) of cuprous bromide and 25.7g (0.25mol) of sodium aminosulfonate to the mixture.[2]
- Raise the temperature to 65°C and maintain this temperature for 12 hours with continuous stirring.[2]
- After the reaction is complete, add 2g of activated carbon to the reaction mixture for decoloration and filter while hot.[1][2]
- The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
- The resulting white crystalline powder is dried under a vacuum at 60°C.[2]

2.2. Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Gallenkamp, Thiele tube, or digital melting point device)
- Capillary tubes (sealed at one end)
- Sample of **Ethyl 2-methoxy-5-sulfamoylbenzoate**, finely powdered
- Thermometer

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **Ethyl 2-methoxy-5-sulfamoylbenzoate**, this range is expected to be between 148 and 151 °C.[\[1\]](#)[\[2\]](#)

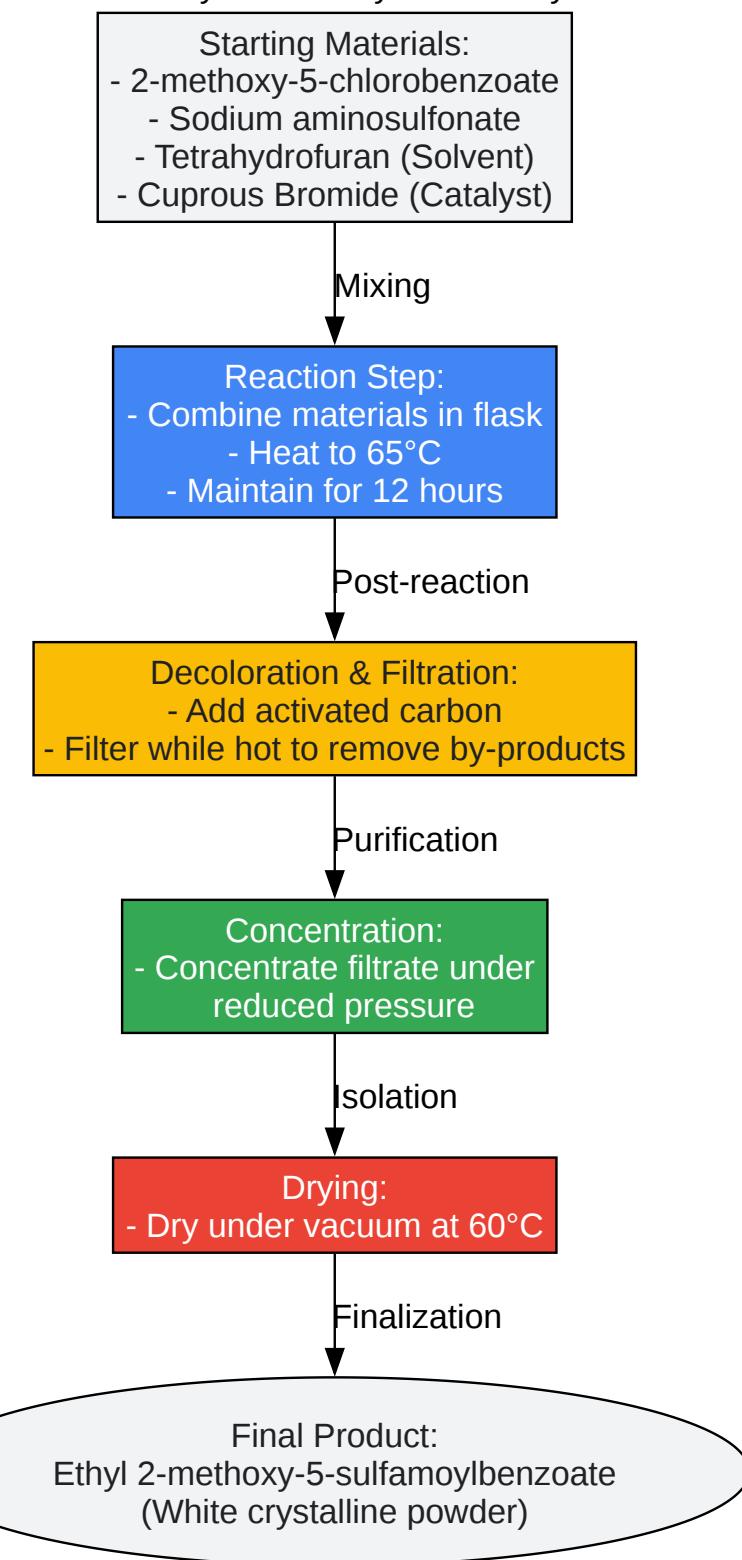
2.3. Determination of Boiling Point

Due to the high boiling point of **Ethyl 2-methoxy-5-sulfamoylbenzoate** (446.5 °C), distillation under reduced pressure (vacuum distillation) is typically required to prevent decomposition. The boiling point at atmospheric pressure is often an extrapolated or predicted value.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Vacuum pump and manometer

Procedure:


- The sample is placed in the distillation flask with boiling chips.
- The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
- The system is evacuated to a specific, stable pressure.
- The sample is heated gently. The temperature and pressure are closely monitored.

- The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the condensate dripping into the receiver. This temperature is recorded along with the corresponding pressure.
- A nomograph can be used to convert the boiling point at a reduced pressure to the normal boiling point at atmospheric pressure (760 mmHg).

Workflow and Pathway Visualizations

The following diagram illustrates the synthesis workflow for **Ethyl 2-methoxy-5-sulfamoylbenzoate**.

Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 2-methoxy-5-sulfamoylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 2-methoxy-5-sulfamoylbenzoate | 33045-53-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. indiamart.com [indiamart.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265779#ethyl-2-methoxy-5-sulfamoylbenzoate-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

